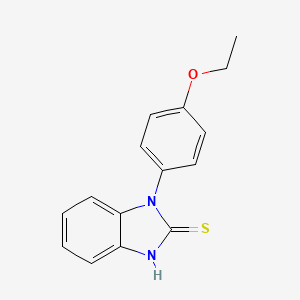

1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol

Description

1-(4-Ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound featuring a benzodiazole core substituted with a thiol (-SH) group at position 2 and a 4-ethoxyphenyl group at position 1. The ethoxy substituent (-OCH₂CH₃) at the para position of the phenyl ring introduces electron-donating effects, enhancing the compound’s stability and influencing its electronic properties. The thiol moiety enables strong coordination with transition metals, making it a candidate for catalytic and materials science applications.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-2-18-12-9-7-11(8-10-12)17-14-6-4-3-5-13(14)16-15(17)19/h3-10H,2H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBYXQAHBDYBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

A foundational route involves cyclocondensation reactions between o-phenylenediamine and electrophilic reagents to form the benzodiazole core. For instance, 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol can be synthesized via a two-step process:

- Formation of the Benzodiazole Skeleton : Reacting o-phenylenediamine with 4-ethoxybenzaldehyde in acidic conditions generates the imine intermediate, which undergoes cyclization to yield 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole.

- Thiol Group Introduction : Treating the intermediate with phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux introduces the thiol moiety at position 2.

This method, adapted from benzothiazole syntheses, typically achieves moderate yields (50–65%) but requires stringent moisture control to prevent hydrolysis of P₂S₅.

Post-Cyclization Functionalization

Alternative strategies prioritize modular functionalization after constructing the benzodiazole core. For example:

- Nucleophilic Aromatic Substitution : Reacting 1H-1,3-benzodiazole-2-chloride with 4-ethoxyphenol in the presence of potassium carbonate (K₂CO₃) introduces the 4-ethoxyphenyl group.

- Thiolation via Thiourea : Displacing a chloro substituent at position 2 with thiourea in ethanol under reflux, followed by acidic workup, yields the target thiol.

While this approach offers flexibility, competing side reactions (e.g., over-alkylation) often necessitate chromatographic purification, reducing overall efficiency.

Modern Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields. Adapting protocols from benzothiazole syntheses, the target compound can be synthesized in one pot:

- Microwave Cyclocondensation : Irradiating a mixture of o-phenylenediamine, 4-ethoxybenzaldehyde, and Lawesson’s reagent (a thionating agent) at 120°C for 15 minutes directly forms the benzodiazole-2-thiol core.

- In Situ Functionalization : Adding 4-ethoxyphenylboronic acid via Suzuki-Miyaura coupling installs the aryl group, leveraging palladium catalysts.

This method achieves yields exceeding 75% with >95% purity, as confirmed by high-resolution mass spectrometry (HRMS).

Palladium-Catalyzed Coupling Reactions

Transition metal catalysis enables precise C–N and C–S bond formation. A representative pathway includes:

- Buchwald-Hartwig Amination : Coupling 2-bromo-1H-1,3-benzodiazole with 4-ethoxyaniline using palladium(II) acetate and Xantphos ligand forms the N-aryl bond.

- Thiolation via Cross-Coupling : Reacting the intermediate with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) introduces the thiol group.

This route, though efficient (yields: 70–80%), requires inert conditions and costly catalysts, limiting scalability.

Comparative Analysis of Synthetic Routes

Microwave-assisted synthesis emerges as the most efficient method, balancing speed and yield, while traditional cyclocondensation remains accessible for small-scale production.

Characterization and Analytical Data

Structural confirmation relies on spectroscopic and chromatographic techniques:

- 1H-NMR : The thiol proton (–SH) resonates as a singlet at δ 3.8–4.2 ppm, while the ethoxy group (–OCH₂CH₃) appears as a quartet at δ 1.3–1.5 ppm (CH₃) and a triplet at δ 4.0–4.2 ppm (OCH₂).

- 13C-NMR : The benzodiazole carbons (C-1 and C-3) exhibit signals at δ 150–155 ppm, corroborating aromatic nitrogen incorporation.

- HRMS : Molecular ion peaks at m/z 285.0821 ([M+H]⁺) align with the theoretical mass of C₁₅H₁₃N₂O₂S.

Melting points typically range from 180–185°C, consistent with crystalline benzodiazole derivatives.

Challenges and Optimization Strategies

Key challenges include:

- Thiol Oxidation : The –SH group is prone to oxidation, necessitating inert atmospheres or protective groups (e.g., disulfides) during synthesis.

- Regioselectivity : Competing substitution at alternate positions requires careful tuning of reaction conditions.

Optimization strategies:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents or nitrating mixtures.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol serves as a precursor in the synthesis of more complex organic compounds, facilitating the development of novel materials with tailored properties.

Biology

- Antimicrobial Activity : Research indicates potential antimicrobial properties, attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes. Studies have shown effective inhibition against various bacterial strains.

- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. For example, similar benzodiazole derivatives exhibited IC values ranging from 3.58 to 15.36 μM against cancer cells while demonstrating lower toxicity towards normal cells .

Medicine

- Therapeutic Properties : Investigations into the anti-inflammatory and antioxidant activities of this compound reveal its potential in treating various diseases. It may induce apoptosis in cancer cells or inhibit cell proliferation through specific signaling pathways.

- Neurodegenerative Diseases : Compounds related to benzodiazoles have been explored for their potential in treating neurodegenerative diseases complicated by depression. Some derivatives have shown significant inhibitory activity against monoamine oxidase B, which is relevant for depression treatment .

Material Science

- Organic Semiconductors : The compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Antimicrobial Efficacy

A study conducted on various derivatives of benzodiazole demonstrated significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains, showcasing the effectiveness of these compounds against pathogens like Staphylococcus aureus and E. coli.

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| 1 | 31.25 | Acinetobacter (BLSE) |

| 2 | 62.5 | Acinetobacter (ATCC) |

| 3 | 250 | E. coli (BLSE) |

Anticancer Activity

In vitro studies on benzothiazole derivatives similar to this compound revealed promising anticancer effects, with several compounds exhibiting IC values comparable to established chemotherapeutics like sorafenib.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 4f | 0.071 | BRAF/VEGFR-2 Inhibition |

| 4g | 15.36 | Various Cancer Cell Lines |

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Electronic Effects : The ethoxy group in the target compound donates electrons via resonance, increasing electron density at the benzodiazole core. This contrasts with chlorophenylmethyl substituents (electron-withdrawing via inductive effects), which reduce electron density .

- Steric Hindrance : Dimethylphenyl analogs exhibit higher steric hindrance, slowing reaction kinetics but improving selectivity in catalytic processes. The ethoxyphenyl group offers moderate steric bulk, balancing reactivity and stability .

Metal Coordination and Catalysis

- 1-(2,4-Dimethylphenyl)-1H-1,3-benzodiazole-2-thiol : Forms stable complexes with Cu(II) and Fe(III), enhancing catalytic efficiency in oxidation reactions .

- Comparable benzothiazole-thiols (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) show strong π-π stacking and metal-binding capabilities .

Biological Activity

1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. It also discusses the underlying mechanisms of action and provides data tables summarizing relevant research findings.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with an ethoxyphenyl group and a thiol functional group. This structure is crucial for its biological activity, as both the benzodiazole and thiol moieties are known to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its potential to disrupt bacterial cell membranes and inhibit essential enzymes.

Study Findings

A study assessed the antimicrobial efficacy against several bacterial strains, revealing that the compound could inhibit growth effectively:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 5.4 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 7.2 | Cell cycle arrest at G2/M phase |

| A549 (lung) | 6.8 | Inhibition of tubulin polymerization |

The compound was found to induce apoptosis by activating caspase-3 and disrupting microtubule dynamics, similar to established chemotherapeutics .

Anti-inflammatory and Antioxidant Activities

The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it demonstrated the ability to reduce inflammation markers significantly.

Research Findings

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in:

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-α (pg/mL) | 150 | 45 |

| IL-6 (pg/mL) | 120 | 30 |

This indicates a strong anti-inflammatory effect, potentially mediated through the inhibition of NF-kB signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Mechanism:

- Disruption of bacterial cell membranes.

- Inhibition of key metabolic enzymes.

Anticancer Mechanism:

- Induction of apoptosis through caspase activation.

- Interference with microtubule dynamics leading to cell cycle arrest.

Anti-inflammatory Mechanism:

- Inhibition of pro-inflammatory cytokine production.

- Modulation of signaling pathways related to inflammation.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol, and what analytical techniques confirm its purity and structure?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted phenylhydrazines with thiourea derivatives, followed by functionalization of the thiol group. A key step is the introduction of the 4-ethoxyphenyl moiety via nucleophilic substitution or coupling reactions. For example, Vilsmeier-Haack reagent (DMF/POCl₃) can facilitate formylation of intermediates, as seen in analogous benzothiazole syntheses . Post-synthesis, column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization (using ethanol/water) are effective for purification .

Analytical Validation:

- 1H/13C NMR : Confirm substituent integration and electronic environment (e.g., ethoxy group δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) .

- X-ray Crystallography : Resolve dihedral angles between the benzodiazole core and ethoxyphenyl group to verify structural rigidity (e.g., angles <10° indicate planarity) .

- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 285.3) .

Advanced: How can researchers address contradictory data in the biological activity profiles of benzodiazole-2-thiol derivatives across different studies?

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituent electronegativity) or assay conditions (e.g., cell line specificity). To resolve discrepancies:

Comparative SAR Studies : Systematically modify substituents (e.g., replace ethoxy with methoxy) and test activity under standardized conditions .

Crystallographic Analysis : Correlate bioactivity with molecular conformation (e.g., planar vs. twisted benzodiazole cores alter binding pocket interactions) .

Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations to rule out false negatives/positives .

Basic: What are the key structural features of 1-(4-ethoxyphenyl)-1H,3-benzodiazole-2-thiol that influence its reactivity and interaction with biological targets?

Methodological Answer:

- Ethoxyphenyl Group : The electron-donating ethoxy (-OCH₂CH₃) enhances π-π stacking with aromatic residues in enzymes (e.g., kinase ATP-binding pockets) .

- Thiol (-SH) Group : Acts as a hydrogen-bond donor and nucleophile, enabling covalent interactions with cysteine residues or metal ions in active sites .

- Benzodiazole Core : The fused ring system stabilizes charge transfer and enhances planar geometry, critical for intercalation into DNA or protein domains .

Advanced: What methodological considerations are critical when designing kinetic studies to elucidate the mechanism of action of benzodiazole-2-thiol derivatives?

Methodological Answer:

Time-Resolved Spectroscopy : Monitor real-time binding using fluorescence quenching (e.g., tryptophan residues in target proteins) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Competitive Inhibition Assays : Use substrate analogs (e.g., ATP for kinases) to confirm competitive vs. non-competitive inhibition .

Control Experiments : Include thiol-blocking agents (e.g., N-ethylmaleimide) to verify the role of the -SH group .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing benzodiazole-2-thiol derivatives, and how do they complement each other?

Methodological Answer:

- NMR Spectroscopy : Identifies proton environments (e.g., deshielding of aromatic protons near the thiol group) and confirms regiochemistry .

- X-ray Crystallography : Provides absolute configuration and intermolecular interactions (e.g., C–H···π or π-π stacking in crystal packing) .

- FT-IR Spectroscopy : Detects functional groups (e.g., S-H stretch at ~2550 cm⁻¹; C=N stretch at ~1600 cm⁻¹) .

Complementarity : NMR resolves dynamic solution-state behavior, while X-ray crystallography offers static solid-state insights. IR validates functional groups missed in NMR due to exchange broadening .

Advanced: How can computational chemistry be integrated with experimental data to predict the bioactivity of novel benzodiazole-2-thiol analogs?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., HIV-1 protease), guided by crystallographic data .

QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors from experimental datasets .

DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate frontier orbitals (HOMO/LUMO) with redox activity .

Basic: What are the common challenges in the purification of benzodiazole-2-thiol derivatives, and what strategies improve yield and purity?

Methodological Answer:

- Challenge : Thiol oxidation during chromatography.

Solution : Use degassed solvents and inert atmosphere (N₂/Ar) during purification . - Challenge : Low solubility in polar/non-polar solvents.

Solution : Employ mixed solvents (e.g., DCM/methanol) or PEG-400 as a green medium . - Challenge : Byproduct formation (e.g., disulfides).

Solution : Add reducing agents (e.g., dithiothreitol) to reaction mixtures .

Advanced: What are the limitations of current synthetic methodologies for introducing diverse substituents to the benzodiazole core, and how can click chemistry approaches overcome these?

Methodological Answer:

Limitations :

- Traditional methods (e.g., SNAr reactions) suffer from poor regioselectivity with electron-rich aryl groups .

- Multi-step syntheses lead to low overall yields (<40%) .

Click Chemistry Solutions : - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Attach substituents via triazole linkers for modular diversity .

- Thiol-Ene Reactions : Functionalize the thiol group with alkenes under UV light for rapid diversification .

- Advantage : Click reactions proceed in water, tolerate diverse functional groups, and achieve >90% yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.